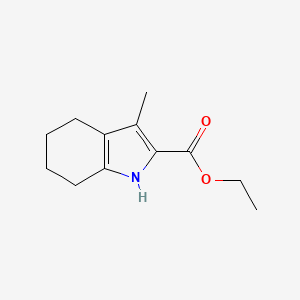![molecular formula C20H34O4 B1616425 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol CAS No. 51437-91-3](/img/structure/B1616425.png)
2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol
描述
2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol is a nonionic surfactant known for its excellent emulsifying, dispersing, and wetting properties. It is commonly used in various industrial applications, including detergents, emulsifiers, and surface treatment agents. The compound features a long hydrophobic octyl chain and a hydrophilic ethoxyethanol group, making it effective in reducing surface tension and enhancing the solubility of hydrophobic substances in aqueous solutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol typically involves the following steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with octyl bromide in the presence of a base such as potassium carbonate to form 4-octylphenol.
Ethoxylation: The 4-octylphenol is then subjected to ethoxylation using ethylene oxide. This reaction is carried out under controlled temperature and pressure conditions, typically in the presence of a catalyst such as potassium hydroxide. The ethoxylation process is repeated to achieve the desired degree of ethoxylation, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure consistent product quality. The process is typically automated to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced under specific conditions to yield the corresponding phenol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acid chlorides or anhydrides are typically used for esterification, while alkyl halides are used for etherification.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenol.
Substitution: Formation of esters or ethers.
科学研究应用
2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems owing to its surfactant properties.
Industry: Widely used in the formulation of detergents, emulsifiers, and surface treatment agents.
作用机制
The primary mechanism of action of 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol involves its ability to reduce surface tension and enhance the solubility of hydrophobic substances. The compound’s hydrophobic octyl chain interacts with hydrophobic molecules, while the hydrophilic ethoxyethanol groups interact with water, facilitating the formation of micelles and emulsions. This dual interaction is crucial for its effectiveness as a surfactant.
相似化合物的比较
Similar Compounds
- 2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol
- 2-[2-[2-(4-Decylphenoxy)ethoxy]ethoxy]ethanol
- 2-[2-[2-(4-Dodecylphenoxy)ethoxy]ethoxy]ethanol
Uniqueness
Compared to similar compounds, 2-[2-[2-(4-Octylphenoxy)ethoxy]ethoxy]ethanol offers a balanced hydrophobic-hydrophilic profile, making it particularly effective in applications requiring moderate hydrophobic interactions and excellent solubility in water. Its specific chain length and ethoxylation degree provide optimal performance in various industrial and research applications.
属性
IUPAC Name |
2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)24-18-17-23-16-15-22-14-13-21/h9-12,21H,2-8,13-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVJPAXQTWKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965749 | |
| Record name | 2-{2-[2-(4-Octylphenoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51437-91-3 | |
| Record name | Ethanol, 2-(2-(2-(4-octylphenoxy)ethoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-[2-(4-Octylphenoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


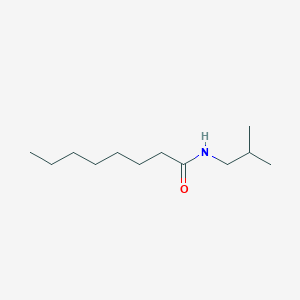


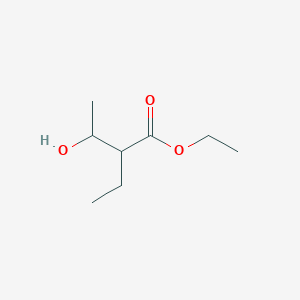
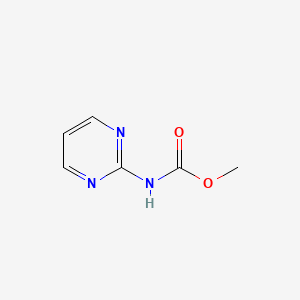
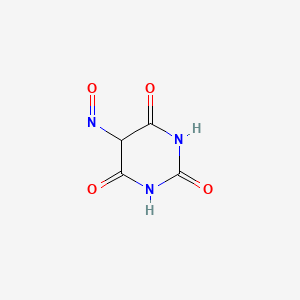
![n-{5-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B1616352.png)




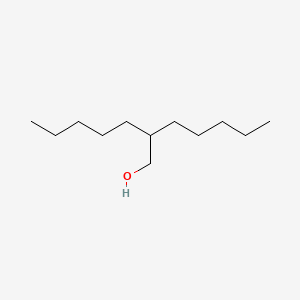
![2-(5-Bicyclo[2.2.1]hept-2-enyl)propan-2-ol](/img/structure/B1616361.png)
